molecular formula C20H19FN2O2S B2436982 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895781-75-6

4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2436982
CAS No.: 895781-75-6
M. Wt: 370.44
InChI Key: GVUGPELAYOSKQI-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-2-25-18-8-6-14(7-9-18)19(24)22-11-10-17-13-26-20(23-17)15-4-3-5-16(21)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUGPELAYOSKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the fluorophenyl and ethoxy groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological processes and interactions, particularly those involving thiazole and benzamide derivatives.

    Medicine: The compound has potential therapeutic applications due to its unique chemical structure, which may interact with specific biological targets.

    Industry: It can be used in the development of new materials and chemical products with specialized properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: A similar compound with a different position of the fluorine atom on the phenyl ring.

    4-ethoxy-N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: A compound with a chlorine atom instead of a fluorine atom.

    4-ethoxy-N-{2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: A compound with a bromine atom instead of a fluorine atom.

Uniqueness

4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound notable for its unique structural features, including an ethoxy group, a thiazole ring, and a fluorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is C18H20FN3O2S, with a molecular weight of approximately 357.43 g/mol. Its structure can be broken down into several key components:

  • Ethoxy Group : Enhances solubility and may influence biological activity.
  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial effects.
  • Fluorophenyl Moiety : The presence of fluorine affects electronic properties and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibit significant antimicrobial properties. The thiazole ring is particularly relevant in this context, as it has been associated with the inhibition of bacterial growth. For instance, studies have shown that thiazole derivatives can effectively target various bacterial strains, suggesting that this compound may share similar properties.

Anticancer Potential

The anticancer activity of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has also been explored. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by interacting with specific molecular targets involved in cell signaling pathways. The mechanism of action likely involves the modulation of enzyme activity or receptor interactions, which are critical for cancer cell survival and growth .

The exact mechanism through which 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Interaction with enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : Potential modulation of receptor activity that influences cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents can affect biological activity:

Compound NameStructural FeaturesBiological Activity
4-Ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamideEthoxy group, thiazole ringAntimicrobial, anticancer
N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamideChlorine instead of fluorineDifferent reactivity patterns
5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamideChlorine substitutionPotentially different biological activities

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide:

  • Antimicrobial Studies : A study reported that thiazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be effective against resistant bacterial infections .
  • Anticancer Research : In vitro studies on related thiazole compounds showed promising results in inhibiting the growth of various cancer cell lines. The compounds exhibited IC50 values indicating effective cytotoxicity at low concentrations .

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